Structural and Pharmacophoric Orthogonality vs. the ITPKA Inhibitor BAMB-4
The target compound is fundamentally differentiated from its closest structurally analogous commercial probe, BAMB-4 (N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, CAS 891025-25-5). BAMB-4 is a well-characterized, membrane-permeable inhibitor of inositol-1,4,5-trisphosphate-3-kinase A (ITPKA) with a reported IC50 of 20-37 µM . The target compound features a critical structural divergence: it contains a 1,3-benzoxazole ring instead of BAMB-4's 1,2-benzisoxazole, and an added fluorine atom on the phenyl linker. This structural distinction is not isosteric; it results in a different heterocyclic core and electronic surface, which predicts a completely divergent target profile. While BAMB-4 potently inhibits ITPKA, the target compound's architecture is associated with benzamide-based inhibitors of voltage-gated sodium channels (e.g., NaV1.7) or receptor tyrosine kinases, as seen in patent literature [1]. The quantitative impact is binary: BAMB-4 has an IC50 of ~20 µM for ITPKA, whereas no evidence supports that the target compound inhibits this enzyme at comparable concentrations.
| Evidence Dimension | Primary Molecular Target Engagement |
|---|---|
| Target Compound Data | No established activity against ITPKA; structure linked to NaV or kinase inhibitor classes |
| Comparator Or Baseline | BAMB-4: ITPKA inhibition, IC50 = 20-37 µM |
| Quantified Difference | Target profile is expected to be orthogonal; the compound is not a functional substitute for BAMB-4 |
| Conditions | Comparison based on published structural classes and known target affinities from distinct assay systems. |
Why This Matters
For researchers studying ITPKA-dependent metastasis or calcium signaling, the target compound cannot substitute for BAMB-4, and vice versa, making accurate CAS-specific procurement essential for target validation studies.
- [1] Genentech, Inc. SUBSTITUTED BENZAMIDES AND METHODS OF USE THEREOF. US Patent 9546164B2. 2017. View Source
